4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
4-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3 |
InChI Key |
FIWFMFUPUPGJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC(=C21)Cl)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-7-fluoroindole with 3,3-dimethyl-2-butanone under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced indole derivatives.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole, have been extensively studied for their anticancer properties. Research indicates that indole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study showed that indole derivatives exhibited cytotoxic effects against MCF-7 breast cancer cells. The compounds were evaluated using MTT assays, revealing a significant reduction in cell viability at low concentrations. The structure-activity relationship (SAR) indicated that substitutions on the indole ring enhanced biological activity, making these compounds promising candidates for further development in cancer therapy .
Antimicrobial Properties
Indoles are also recognized for their antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
Research Findings:
In vitro studies have shown that certain indole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Organic Electronics
The unique electronic properties of indoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Application Insights:
Research has demonstrated that indole-based compounds can be utilized as hole transport materials in OLEDs due to their high charge mobility and stability. The incorporation of halogen substituents like chlorine and fluorine enhances the electronic characteristics, leading to improved device performance .
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Synthesis Example:
The compound can be synthesized through multi-step reactions involving cyclization and halogenation processes. Its derivatives are often synthesized to explore their biological activities further .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against MCF-7 cells; induces apoptosis |
| Antimicrobial agents | Active against Gram-positive and Gram-negative bacteria | |
| Material Science | Organic electronics | High charge mobility; used in OLEDs |
| Synthesis | Intermediate for complex molecules | Valuable for developing new drug candidates |
Mechanism of Action
The mechanism of action of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positioning of halogens and alkyl groups on the indole scaffold critically impacts physicochemical and biological properties. Key comparisons include:
Key Observations :
- Halogen Effects : Chlorine and fluorine at C4/C7 create distinct electronic environments. Fluorine’s high electronegativity polarizes the ring, while chlorine provides moderate electron withdrawal. Bromine (in the 4-bromo analog) increases steric bulk but reduces electronegativity compared to Cl .
- Steric Effects: 3,3-Dimethyl groups in the target compound introduce significant steric hindrance, which may limit access to certain enzymatic active sites compared to non-methylated analogs .
Yield and Purification Challenges :
- Steric hindrance from dimethyl groups may reduce reaction yields (e.g., reports 10–37.5% yields for bulky analogs).
- Purification often requires column chromatography with nonpolar eluents (e.g., cyclohexane/ethyl acetate), as seen in .
Spectroscopic Data Comparison
Key NMR shifts for analogous compounds ():
Fluorine Effects :
Biological Activity
The compound 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a well-known structure in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₂ClF N
- Molecular Weight : 241.69 g/mol
- CAS Number : 1360954-68-2
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.
Case Studies and Findings
-
Antibacterial Activity :
- A study demonstrated that derivatives of indole, including compounds similar to this compound, showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.5 μg/mL .
- Another investigation into related indole compounds reported effective inhibition against both Gram-negative and Gram-positive bacteria, suggesting that structural modifications at the alkyl sites are crucial for enhancing pharmacological activity .
-
Cytotoxicity :
- In vitro studies have assessed the cytotoxic effects of indole derivatives on cancer cell lines. For instance, certain compounds demonstrated moderate cytotoxicity with IC50 values around 41.6 μM against HepG2 cells (human liver cancer cell line). These findings indicate potential for further development as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Bacterial Enzymes : Indoles may inhibit key enzymes in bacterial metabolism or cell wall synthesis.
- Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cells could be linked to its interaction with cellular pathways involved in cell survival and death.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
